N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features both indole and pyrazole moieties
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways. For instance, it could potentially affect the pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it’s likely that this compound could have diverse molecular and cellular effects. For instance, it could potentially inhibit inflammation, suppress viral replication, inhibit cancer cell proliferation, neutralize oxidative stress, inhibit microbial growth, suppress tubercular infection, regulate glucose metabolism, inhibit malarial infection, inhibit cholinesterase activity, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of indole and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-15(10-19(2)18-11)22(20,21)17-8-7-12-9-16-14-6-4-3-5-13(12)14/h3-6,9-10,16-17H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLGIVUACIFUEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCCC2=CNC3=CC=CC=C32)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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